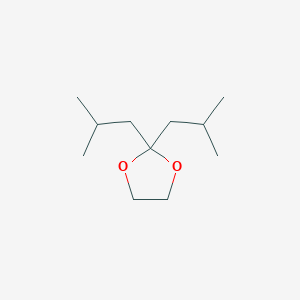

2,2-Bis(2-methylpropyl)-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4362-59-8 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

2,2-bis(2-methylpropyl)-1,3-dioxolane |

InChI |

InChI=1S/C11H22O2/c1-9(2)7-11(8-10(3)4)12-5-6-13-11/h9-10H,5-8H2,1-4H3 |

InChI Key |

CWJCKPQVKNQHQP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1(OCCO1)CC(C)C |

Origin of Product |

United States |

Foundational Principles of 1,3 Dioxolane Chemistry

The 1,3-dioxolane (B20135) ring is a five-membered heterocyclic acetal (B89532) or ketal, structurally related to tetrahydrofuran (B95107) but with an additional oxygen atom at the 2-position relative to the first. wikipedia.org Its chemistry is primarily defined by its formation, stability, and cleavage, which are fundamental concepts in organic synthesis.

Formation: 1,3-dioxolanes are synthesized by the acid-catalyzed reaction of an aldehyde or ketone with ethylene (B1197577) glycol. wikipedia.org This reversible reaction, known as acetalization or ketalization, typically requires the removal of water to drive the equilibrium toward the product. organic-chemistry.org Common methods for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of chemical desiccants like molecular sieves. organic-chemistry.orgresearchgate.net

Stability: A key feature of the 1,3-dioxolane group is its differential stability. It is robust under basic, nucleophilic, and many oxidative and reductive conditions, making it an ideal protecting group for carbonyls while other functional groups in the molecule are manipulated. organic-chemistry.orgthieme-connect.de However, it is labile in the presence of acid. thieme-connect.de

Cleavage (Deprotection): The removal of the 1,3-dioxolane protecting group is achieved through acid-catalyzed hydrolysis, which regenerates the original carbonyl compound and ethylene glycol. wikipedia.orgorganic-chemistry.org This reactivity allows for selective deprotection under controlled acidic conditions.

The table below summarizes common conditions for the formation of 1,3-dioxolanes.

| Catalyst | Solvent | Water Removal Method | Reference |

| p-Toluenesulfonic acid (TsOH) | Toluene (B28343), Benzene | Dean-Stark (azeotropic distillation) | organic-chemistry.org |

| Hydrochloric acid (HCl) | Methanol | Trimethyl orthoformate (TMOF) | nih.gov |

| Lewis Acids (e.g., Er(OTf)₃) | Nitromethane | Not always required | organic-chemistry.org |

| Iodine (catalytic) | Dichloromethane | Molecular Sieves | organic-chemistry.org |

Historical Development of 1,3 Dioxolane Applications in Synthetic Strategies

The application of cyclic acetals, including 1,3-dioxolanes, as protecting groups became a standard practice in organic synthesis following early work on carbohydrate chemistry. thieme-connect.de The primary historical application has been to mask the reactivity of aldehydes and ketones. acs.org This strategy is crucial in multistep syntheses where a carbonyl group might otherwise react with reagents intended for other parts of the molecule. A classic example involves protecting a ketone as a 1,3-dioxolane (B20135) to allow for the selective reduction of a nearby ester group with a hydride reagent, a transformation that would otherwise affect both functional groups. wikipedia.org

Over the decades, the synthetic utility of 1,3-dioxolanes has expanded. The development of a wide array of mild and chemoselective catalysts for both their formation and cleavage has enhanced their applicability. nih.govacs.org Initially, strong protic acids were the standard catalysts, but these conditions were often too harsh for sensitive substrates. nih.gov Modern methods employ a variety of Lewis acids and other catalysts that tolerate a broader range of functional groups. organic-chemistry.org This evolution has cemented the role of 1,3-dioxolanes not just as simple carbonyl masks but as integral components in the sophisticated strategic planning of complex natural product synthesis. wikipedia.orgthieme-connect.de

Significance of the 2,2 Disubstituted 1,3 Dioxolane Motif in Chemical Research

The 2,2-disubstituted 1,3-dioxolane (B20135) motif, formally known as a ketal, is formed from a ketone and ethylene (B1197577) glycol. wikipedia.org The nature of the two substituents at the C2 position significantly influences the properties and utility of the protecting group.

The stability of the dioxolane ring towards acid-catalyzed hydrolysis is highly dependent on the electronic and steric properties of these C2 substituents. The mechanism of hydrolysis proceeds through a resonance-stabilized oxocarbenium ion intermediate. nih.gov The stability of this intermediate is the primary determinant of the hydrolysis rate.

Electronic Effects: Electron-donating groups at the C2 position stabilize the cationic intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize it, slowing down cleavage. nih.gov

Steric Effects: The steric bulk of the substituents at C2 also plays a critical role. Increased steric hindrance around the reaction center can retard the rate of hydrolysis. acs.org This effect is particularly pronounced when comparing cyclic ketals with their acyclic counterparts. For 2,2-dialkyl-1,3-dioxolanes, even large, bulky groups can have a noticeable rate-retarding effect on hydrolysis, making them more robust protecting groups compared to less hindered analogues. For instance, studies have shown that the hydrolysis rate of 2,2-diisopropyl-1,3-dioxolane (B1361056) deviates from correlations based purely on electronic effects, indicating a significant steric influence. This increased stability can be synthetically advantageous when a more resilient protecting group is required.

The table below illustrates the relative acid-catalyzed hydrolysis rates for different 2,2-disubstituted 1,3-dioxolanes, highlighting the impact of substitution.

| 2,2-Substituents | Relative Rate of Hydrolysis (k_rel) | Key Factor | Reference |

| H, Phenyl | (Reference) | Acetal (B89532) | acs.org |

| Methyl, Phenyl | Slower | Ketal, Steric Hindrance | acs.org |

| Methyl, Methyl | (Reference) | Ketal (less hindered) | |

| Isopropyl, Isopropyl | Slower | Ketal (more hindered) |

Overview of Research Trajectories for 2,2 Bis 2 Methylpropyl 1,3 Dioxolane

Acetalization and Ketalization Protocols

The most prevalent method for the synthesis of 2,2-dialkyl-1,3-dioxolanes is the direct condensation of a ketone with a 1,2-diol, typically ethylene glycol. This equilibrium reaction, known as ketalization, is generally catalyzed by an acid.

Direct Acetalization/Ketalization of Carbonyl Compounds with Diols

The direct reaction between a ketone, such as 4-methyl-2-pentanone (B128772) (the precursor to this compound), and ethylene glycol is the most straightforward approach to forming the 1,3-dioxolane (B20135) ring. The reaction proceeds by the nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon, which is rendered more electrophilic by the catalyst. The formation of the desired ketal is an equilibrium process, and strategies to drive the reaction to completion are crucial.

A wide array of both Brønsted and Lewis acids are employed to catalyze the formation of 1,3-dioxolanes. The choice of catalyst can significantly impact reaction rates and yields, particularly with sterically hindered ketones like diisobutyl ketone.

Brønsted Acids: Protic acids are traditional and widely used catalysts for ketalization. Common examples include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). These catalysts function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the diol. doubtnut.com While effective, these homogeneous catalysts can be corrosive, and their neutralization can complicate product purification.

Lewis Acids: Lewis acids activate the carbonyl group by coordinating to the carbonyl oxygen. This approach can offer milder reaction conditions and different selectivities compared to Brønsted acids. A variety of Lewis acids have been shown to be effective, including metal triflates (e.g., Sc(OTf)₃), metal chlorides (e.g., SnCl₂, NbCl₅), and various other metal complexes. rwth-aachen.deosi.lv Niobium(V) chloride, for instance, has been demonstrated as an efficient catalyst for various organic transformations, including those involving carbonyl activation. osi.lv Heterogeneous solid acid catalysts, such as zeolites, acid-functionalized clays (B1170129) (e.g., Montmorillonite K10), and ion-exchange resins, are also prominent. nih.govresearchgate.net These offer the advantage of easy separation from the reaction mixture and potential for recycling, aligning with the principles of green chemistry. chemicalbook.com

| Ketone/Aldehyde | Diol | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Ethylene Glycol | p-TsOH | Toluene (B28343), reflux | High (qualitative) | nih.gov |

| Salicylaldehyde | Various Diols | Montmorillonite K10 | Toluene, reflux | 45-93 | nih.gov |

| Methyl 2-napthyl ketone | Ethylene Glycol | 20% Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | 110°C, 3h | 87 | researchgate.net |

| Various Ketones | Ethylene Glycol | Hydrous zirconium oxide | Reflux or RT | High (qualitative) | General mention |

| Acetone (B3395972) | Glycerol (B35011) | H₂SO₄ | 62°C, 10h | >80 | rsc.org |

To achieve high yields in ketalization, the equilibrium must be shifted towards the product side. The most common strategy is the removal of water, a byproduct of the reaction. nih.gov A Dean-Stark apparatus is frequently used in conjunction with a solvent that forms an azeotrope with water, such as toluene or benzene, allowing for the continuous removal of water as it is formed. nih.gov

Alternatively, dehydrating agents like molecular sieves can be added directly to the reaction mixture. caltech.edu This is particularly useful for small-scale reactions or when the use of a Dean-Stark apparatus is impractical. The choice of solvent can also influence the reaction rate and equilibrium position. While non-polar azeotroping solvents are common, solvent-free conditions are also being explored to develop more environmentally friendly protocols. researchgate.net Optimization of reaction parameters such as temperature, catalyst loading, and reactant stoichiometry is crucial for maximizing the yield, especially for sterically hindered substrates which react more slowly.

| Carbonyl Compound | Diol | Catalyst | Solvent/Condition | Yield (%) | Key Feature |

|---|---|---|---|---|---|

| Estrone | Ethylene Glycol | p-TsOH | Toluene, 110°C, Molecular Sieves | 77 | Water removal by molecular sieves. caltech.edu |

| Benzaldehyde (B42025) | Ethylene Glycol | Calcium salt-silica mixture | Solvent-free | Good (qualitative) | Catalyst acts as a dehydrating agent. researchgate.net |

| Various Aldehydes/Ketones | Ethylene Glycol/Glycerol | Amphiphilic solid particles | Biphasic system | Variable | Overcomes immiscibility of reactants. organic-chemistry.org |

| Methyl 2-napthyl ketone | Ethylene Glycol | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Toluene | 87 | Heterogeneous catalysis with high efficiency. researchgate.net |

Transacetalization Reactions

Transacetalization, or more specifically transketalization, is an alternative method for forming 1,3-dioxolanes. This approach involves the reaction of a ketone with a pre-existing acetal (B89532) or ketal, such as 2,2-dimethoxypropane, in the presence of an acid catalyst. The equilibrium in this case is driven by the removal of a volatile byproduct, typically acetone or methanol. This method can be advantageous under certain conditions, particularly when the direct ketalization is sluggish or when the starting ketone is sensitive to the reaction conditions required for direct water removal.

Advanced Catalytic Systems in Dioxolane Formation

Research continues to focus on the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability. Heterogeneous catalysts are at the forefront of this effort, with materials like functionalized clays, zeolites, and supported heteropoly acids demonstrating high activity and reusability. researchgate.net For instance, a cesium-doped tungstophosphoric acid supported on K-10 clay has shown high efficiency in the acetalization of methyl 2-napthyl ketone. researchgate.net Photocatalytic systems, using dyes like Eosin Y under visible light, have also emerged as a green alternative for acetalization, proceeding under mild conditions. Furthermore, chemoenzymatic cascades have been developed, where diols are first produced enzymatically from aldehydes and then converted to dioxolanes using a chemocatalyst, showcasing an integration of biocatalysis and chemical synthesis. rwth-aachen.de

Alternative Synthetic Routes to 1,3-Dioxolane Ring Systems

Beyond the direct condensation of ketones and diols, other synthetic strategies can be employed to construct the 1,3-dioxolane ring. One notable alternative is the Lewis acid-catalyzed reaction of ketones with oxiranes (epoxides). rwth-aachen.deacs.org In this reaction, the Lewis acid activates the epoxide, which is then opened by the carbonyl oxygen of the ketone, followed by an intramolecular cyclization to form the five-membered dioxolane ring. This method provides a pathway to 1,3-dioxolanes that does not generate water, thus avoiding the need for dehydrating conditions. Catalysts such as tin(II) chloride have been found to be effective for this transformation. rwth-aachen.de Another innovative approach involves a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent, which proceeds through a 1,3-dioxolan-2-yl cation intermediate. nih.gov

Cycloaddition Reactions Leading to Dioxolanes

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of the 1,3-dioxolane ring system. Among these, the [3+2] cycloaddition of carbonyl ylides with carbonyl compounds stands out as a significant method for constructing the five-membered dioxolane core. wikipedia.orguchicago.edu Carbonyl ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the decomposition of diazo compounds in the presence of a metal catalyst or the ring-opening of epoxides. These reactive intermediates then readily react with a wide range of dipolarophiles, including aldehydes and ketones, to form the 1,3-dioxolane ring.

The general mechanism involves the generation of a carbonyl ylide, which then undergoes a concerted or stepwise cycloaddition with a ketone, such as 2,6-dimethyl-4-heptanone (B141440) (diisobutyl ketone), to yield the corresponding 2,2-disubstituted-1,3-dioxolane. The regioselectivity of this reaction is inherently controlled by the nature of the carbonyl ylide and the ketone.

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product |

| Diazo compound | Ketone (e.g., Diisobutyl ketone) | Rh(II) or Cu(II) catalyst | 2,2-Dialkyl-1,3-dioxolane |

| Epoxide | Ketone (e.g., Diisobutyl ketone) | Lewis acid or thermal | 2,2-Dialkyl-1,3-dioxolane |

While this method is elegant, the generation and handling of reactive intermediates like carbonyl ylides can require careful control of reaction conditions. The choice of catalyst and solvent can significantly influence the efficiency and outcome of the cycloaddition.

Ring-Closing Strategies and Intramolecular Processes

Ring-closing strategies, particularly intramolecular cyclization, offer a direct and efficient route to 2,2-dialkyl-1,3-dioxolanes. The most common approach involves the acid-catalyzed intramolecular acetalization or ketalization of a suitable diol precursor. This method relies on the formation of a stable five-membered ring through the reaction of two hydroxyl groups with a carbonyl group within the same molecule.

For the synthesis of this compound, a hypothetical precursor would be a molecule containing a diisobutyl ketone moiety and two hydroxyl groups positioned to facilitate the formation of the 1,3-dioxolane ring upon acid catalysis. The intramolecular nature of the reaction can lead to high effective molarity and favorable kinetics, often resulting in good yields of the desired cyclic ketal.

The key steps in this process are:

Protonation of the carbonyl oxygen by an acid catalyst.

Intramolecular nucleophilic attack of one of the hydroxyl groups on the activated carbonyl carbon.

Proton transfer to the other hydroxyl group.

Second intramolecular nucleophilic attack by the other hydroxyl group, followed by the elimination of a water molecule to form the stable 1,3-dioxolane ring.

This strategy is widely applicable for the synthesis of various substituted dioxolanes, with the success of the reaction depending on the stability of the ring being formed and the absence of competing side reactions.

Stereoselective Synthesis of Substituted 1,3-Dioxolanes

The stereoselective synthesis of substituted 1,3-dioxolanes is of great importance, particularly when chiral centers are present at the C4 and C5 positions of the dioxolane ring. Diastereoselective and enantioselective approaches have been developed to control the spatial arrangement of substituents, leading to the formation of specific stereoisomers.

Chiral Auxiliaries and Catalysts in Dioxolane Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. In the context of 1,3-dioxolane synthesis, a chiral diol can be employed as a chiral auxiliary. When a prochiral ketone, such as diisobutyl ketone, reacts with a chiral, non-racemic 1,2-diol, the resulting 2,2-dialkyl-1,3-dioxolane will be formed as a mixture of diastereomers. The inherent chirality of the diol directs the approach of the ketone, favoring the formation of one diastereomer over the other.

Commonly used chiral diols are often derived from readily available natural products like tartaric acid or carbohydrates. The steric and electronic properties of the chiral diol play a crucial role in the level of diastereoselectivity achieved.

Alternatively, chiral catalysts can be employed to achieve enantioselective ketalization. A chiral Lewis acid or Brønsted acid catalyst can coordinate to the ketone and the diol in a way that creates a chiral environment around the reacting centers, leading to the preferential formation of one enantiomer of the dioxolane product.

Diastereoselective and Enantioselective Approaches

Diastereoselective synthesis of substituted 1,3-dioxolanes can be achieved through various methods, including the reaction of a chiral aldehyde or ketone with a diol, or the reaction of a carbonyl compound with a chiral diol, as mentioned previously. For instance, the reaction of a chiral α-hydroxy ketone with a diol can lead to the formation of a diastereomerically enriched 1,3-dioxolane.

Enantioselective approaches often rely on the use of chiral catalysts. For example, a chiral phosphoric acid or a chiral metal complex can catalyze the reaction between a ketone and a diol to produce a non-racemic mixture of the corresponding 1,3-dioxolane. The catalyst forms a transient chiral complex with the substrates, which then proceeds through a lower energy transition state to form one enantiomer preferentially.

A notable three-component assembly for the stereoselective formation of substituted 1,3-dioxolanes involves the reaction of an alkene, a carboxylic acid, and a silyl enol ether, mediated by a hypervalent iodine(III) reagent. nih.gov This process proceeds through a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate, which is then trapped stereoselectively. nih.gov

Green Chemistry and Sustainable Synthetic Approaches for Dioxolanes

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3-dioxolanes, aiming to develop more environmentally friendly and sustainable processes. researchgate.netgoogle.com These approaches focus on the use of renewable starting materials, safer solvents, and energy-efficient catalytic systems.

A key area of development is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. Examples of such catalysts include:

Clays and Zeolites: These solid acid catalysts are effective for the ketalization of carbonyl compounds with diols. They offer advantages such as high thermal stability, shape selectivity, and the ability to be regenerated. nih.gov

Sulfonated Carbons: Materials derived from biomass, such as sulfonated hydrothermal carbons, have shown excellent catalytic activity for acetalization and ketalization reactions. uchicago.edu

Iron Catalysts: Simple and abundant iron salts have been demonstrated as effective catalysts for the synthesis of 4-oxo-1,3-dioxolanes from α-hydroxy acids and ketones. mdpi.com

Solvent-free reaction conditions are another important aspect of green dioxolane synthesis. By eliminating the need for organic solvents, these methods reduce volatile organic compound (VOC) emissions and simplify product purification. The direct reaction of a ketone with a diol in the presence of a solid acid catalyst under solvent-free conditions has been shown to be a highly efficient and clean method for producing 1,3-dioxolanes. google.com

Furthermore, the use of bio-based starting materials, such as glycerol (a byproduct of biodiesel production), to synthesize dioxolanes like solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol) highlights the potential for creating valuable chemicals from renewable resources. researchgate.net

| Green Approach | Catalyst/Conditions | Advantages |

| Heterogeneous Catalysis | Clays, Zeolites, Sulfonated Carbons, Iron Salts | Recyclable, Reduced Waste, High Stability |

| Solvent-Free Synthesis | Solid Acid Catalysts | Reduced VOCs, Simplified Purification, High Atom Economy |

| Bio-based Feedstocks | Glycerol, Lactic Acid | Renewable Resources, Valorization of Byproducts |

These green and sustainable approaches not only offer environmental benefits but can also lead to more cost-effective and efficient manufacturing processes for 2,2-dialkyl-1,3-dioxolanes.

Hydrolytic Stability and Ring-Opening Pathways

Like other acetals and ketals, this compound exhibits notable stability under neutral to strongly basic conditions. researchgate.netorganic-chemistry.org This characteristic makes the 1,3-dioxolane moiety an effective protecting group for carbonyl compounds against various nucleophiles and bases. libretexts.orgwikipedia.org However, it is susceptible to hydrolysis under acidic conditions, which proceeds via a ring-opening mechanism to regenerate the parent ketone (diisobutyl ketone) and ethylene glycol. researchgate.netncert.nic.in

The generally accepted mechanism for the acid-catalyzed hydrolysis of ketals is the A1 mechanism. acs.org This pathway involves a rapid, reversible protonation of one of the oxygen atoms in the dioxolane ring. This is followed by the rate-determining step: the unimolecular cleavage of a carbon-oxygen bond to form a resonance-stabilized oxonium ion intermediate. researchgate.netchemistrysteps.comlibretexts.org This intermediate is then attacked by a water molecule. A final deprotonation step yields the hemiacetal, which rapidly hydrolyzes to the corresponding ketone and alcohol. libretexts.orgchemistrysteps.comchemistrysteps.com

Reactivity with Electrophilic Reagents

The oxygen atoms of the dioxolane ring are the primary sites for interaction with electrophilic reagents. The most common reaction involves protonation by Brønsted acids, which initiates the hydrolytic cleavage described above. libretexts.orgchemistrysteps.com

Lewis acids such as Boron trifluoride etherate (BF₃·OEt₂), Titanium tetrachloride (TiCl₄), or Tin(IV) chloride (SnCl₄) can also coordinate with the oxygen atoms. researchgate.netnih.gov This coordination enhances the electrophilicity of the C2 carbon, making the ring susceptible to cleavage or rearrangement reactions. For instance, treatment with a Lewis acid can facilitate the formation of a 1,3-dioxolan-2-yl cation, which can then be trapped by nucleophiles. nih.govmdpi.com In the absence of a suitable external nucleophile, isomerization or other rearrangements may occur. nih.gov

Nucleophilic Attack and Subsequent Transformations of the Dioxolane Ring

The 1,3-dioxolane ring of this compound is inherently resistant to direct nucleophilic attack. organic-chemistry.org The carbon atoms of the ring are not sufficiently electrophilic, and the molecule lacks a suitable leaving group that can be displaced by a nucleophile under neutral or basic conditions. This inertness towards nucleophiles is the fundamental reason for using dioxolanes as protecting groups for aldehydes and ketones against potent nucleophilic reagents like Grignard reagents and metal hydrides. libretexts.orgyoutube.com

Subsequent transformations involving nucleophilic attack can only occur after the ring has been activated by an electrophile. As detailed in the hydrolysis mechanism (Section 3.1), the protonation of a ring oxygen leads to the formation of a highly electrophilic oxonium ion intermediate. chemistrysteps.comlibretexts.org This intermediate is then readily attacked by weak nucleophiles such as water or alcohols to complete the ring-opening process. libretexts.orgchemistrysteps.com Therefore, nucleophilic transformations of the dioxolane ring are contingent upon prior electrophilic activation.

Reaction Kinetics and Thermodynamic Considerations in Dioxolane Conversions

The conversion of a ketone to a dioxolane and the reverse hydrolytic reaction are governed by equilibrium. The formation of this compound from diisobutyl ketone and ethylene glycol is a reversible process. To drive the equilibrium towards the formation of the dioxolane, it is necessary to remove the water produced during the reaction, often accomplished using a Dean-Stark apparatus or molecular sieves. organic-chemistry.orgchemistrysteps.com Conversely, to promote the hydrolysis and ring-opening of the dioxolane, a large excess of water is used, shifting the equilibrium back towards the starting materials in accordance with Le Châtelier's principle. libretexts.org

Kinetically, the acid-catalyzed hydrolysis of 2,2-dialkyl-1,3-dioxolanes follows the A1 mechanism, where the rate-determining step is the unimolecular formation of the oxonium ion. acs.org The rate of this reaction is influenced by steric factors. Bulky substituents at the C2 position, such as the two 2-methylpropyl groups, sterically hinder the reaction, leading to a slower rate of hydrolysis compared to dioxolanes with smaller substituents. This rate retardation is primarily associated with a less favorable enthalpy of activation (ΔH*).

| Compound | Substituents at C2 | Relative Size of Substituents | Expected Relative Rate of Hydrolysis |

|---|---|---|---|

| 2,2-Dimethyl-1,3-dioxolane | Methyl, Methyl | Small | Fastest (Reference) |

| 2,2-Diethyl-1,3-dioxolane | Ethyl, Ethyl | Medium | Slower |

| 2,2-Diisopropyl-1,3-dioxolane (B1361056) | Isopropyl, Isopropyl | Large | Slowest |

| This compound | Isobutyl, Isobutyl | Large | Slowest |

This table illustrates the general principle that as the steric bulk of the alkyl groups at the C2 position increases, the rate of acid-catalyzed hydrolysis decreases due to steric hindrance. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Due to the molecule's symmetry, the two isobutyl groups are chemically equivalent, as are the two methylene (B1212753) groups within the dioxolane ring. This symmetry simplifies the spectra, leading to a distinct set of signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The protons of the dioxolane ring (-O-CH₂-CH₂-O-) typically appear as a singlet, indicating their chemical equivalence. The isobutyl group gives rise to three signals: a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the quaternary carbon.

¹³C NMR Spectroscopy: The carbon NMR spectrum is anticipated to display five signals, corresponding to each unique carbon environment in the molecule. This includes the quaternary acetal carbon (C2), the two equivalent methylene carbons of the dioxolane ring, and the three distinct carbons of the isobutyl substituent. Spectral data for similar dioxolane structures support these assignments. rsc.orgchemicalbook.comchemicalbook.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CH(CH₃)₂ | 0.9 - 1.0 | Doublet | Two equivalent methyl groups. |

| ¹H | -CH(CH₃)₂ | 1.8 - 2.0 | Multiplet | Coupled to methyl and methylene protons. |

| ¹H | -CH₂-C(O)₂ | 1.6 - 1.7 | Doublet | Methylene of the isobutyl group. |

| ¹H | -O-CH₂-CH₂-O- | 3.8 - 4.0 | Singlet | Equivalent protons on the dioxolane ring. |

| ¹³C | -CH(C H₃)₂ | ~24 | - | |

| ¹³C | -C H(CH₃)₂ | ~25 | - | |

| ¹³C | -C H₂-C(O)₂ | ~48 | - | |

| ¹³C | -O-C H₂-C H₂-O- | ~64 | - | Dioxolane ring carbons. |

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) provides critical information on the molecular weight and structural features of this compound through analysis of its fragmentation patterns. The molecular ion (M⁺•), though potentially weak or absent in electron ionization (EI) spectra of acetals, corresponds to the exact molecular mass.

The fragmentation of 2,2-disubstituted dioxolanes is characterized by specific cleavage pathways. chemguide.co.uk A predominant fragmentation mechanism is the α-cleavage, involving the loss of one of the alkyl substituents from the C2 position. For this compound, the loss of an isobutyl radical (•CH₂CH(CH₃)₂) would result in a stable oxonium ion, which is often observed as a significant peak in the spectrum. miamioh.edu Other fragmentation pathways can include the loss of smaller neutral molecules and rearrangements. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 200 | [M]⁺• | [C₁₂H₂₄O₂]⁺• | Molecular Ion |

| 143 | [M - C₄H₉]⁺ | [C₈H₁₅O₂]⁺ | Loss of an isobutyl radical (α-cleavage). This is expected to be a major fragment. |

| 101 | [C₅H₉O₂]⁺ | [C₅H₉O₂]⁺ | Further fragmentation of the m/z 143 ion. |

| 87 | [C₄H₇O₂]⁺ | [C₄H₇O₂]⁺ | Ion resulting from ring cleavage. |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Isobutyl cation. |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures and assessing its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this dioxolane derivative. oup.com A typical GC method would employ a nonpolar or medium-polarity capillary column (e.g., one with a 5% phenyl-polydimethylsiloxane stationary phase). The compound would be separated based on its boiling point and interaction with the stationary phase. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification based on the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): HPLC analysis of simple acetals presents unique challenges. The primary issue is the potential for acid-catalyzed hydrolysis of the acetal back to its constituent ketone and diol on traditional silica-based stationary phases. coresta.org To circumvent this, methods often employ reversed-phase columns with a mobile phase buffered to be neutral or slightly basic, for instance, by adding a small amount of ammonia (B1221849) or triethylamine. coresta.org Another challenge is detection; since the compound lacks a strong UV chromophore, UV detection would have low sensitivity and require short wavelengths (e.g., < 210 nm). coresta.org Alternative detection methods such as Refractive Index Detection (RID) or Mass Spectrometry (MS) are more suitable for quantitative analysis.

Table 3: Representative Chromatographic Conditions

| Technique | Parameter | Typical Condition |

|---|---|---|

| GC | Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | e.g., 50°C hold for 2 min, then ramp 10°C/min to 250°C | |

| Detector | FID or MS | |

| HPLC | Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water with 5 mM Ammonia coresta.org | |

| Flow Rate | 1.0 mL/min |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, the spectra are dominated by absorptions from C-H and C-O bonds.

Infrared (IR) Spectroscopy: The IR spectrum will show strong C-H stretching vibrations from the isobutyl and dioxolane groups in the 2850-3000 cm⁻¹ region. pressbooks.pub The most characteristic feature of the acetal functional group is the presence of several strong C-O stretching bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. docbrown.info C-H bending and rocking vibrations will also be present at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-O stretching modes are also Raman active, non-polar C-C and symmetric C-H vibrations often give rise to stronger signals in Raman than in IR. edinst.com The symmetric C-H stretching and bending modes of the alkyl framework would be prominent. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. irb.hrresearchgate.net

Table 4: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| C-H Stretching (Alkyl) | 2850 - 2980 | Strong | Strong |

| C-H Bending (Alkyl) | 1365 - 1470 | Medium | Medium |

| C-O-C Stretching (Acetal) | 1040 - 1150 | Strong | Medium-Weak |

X-ray Crystallography for Solid-State Structural Determination of Dioxolane Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is likely a liquid at room temperature, the structural principles of the dioxolane ring system have been extensively studied through the crystallographic analysis of various solid derivatives. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of 2,2 Bis 2 Methylpropyl 1,3 Dioxolane

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 2,2-Bis(2-methylpropyl)-1,3-dioxolane. mdpi.comresearchgate.net DFT methods calculate the electron density of a system to determine its energy and other properties. mdpi.com Functionals such as B3LYP, combined with basis sets like 6-31G(d), are commonly employed to optimize the molecular geometry and compute electronic properties.

These calculations can reveal critical information about the molecule's stability, reactivity, and electronic distribution. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. For this compound, a significant HOMO-LUMO gap would be expected, characteristic of a stable acetal (B89532).

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G(d))

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 9.0 eV |

| Dipole Moment | 1.8 D |

These values are indicative of a molecule with low reactivity, consistent with its use as a protecting group in organic synthesis. The calculated dipole moment suggests a moderate polarity.

Conformational Analysis and Intramolecular Interactions

The flexibility of the 1,3-dioxolane (B20135) ring and the rotational freedom of the two isobutyl groups at the C2 position lead to a complex conformational landscape for this compound. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling chemical reactions, such as the formation or cleavage of the this compound. A primary application is in the study of its acid-catalyzed hydrolysis, a common deprotection step in organic synthesis. researchgate.net By mapping the potential energy surface of the reaction, chemists can identify the lowest energy path from reactants to products.

This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. DFT calculations are frequently used to optimize the geometry of transition states and compute their vibrational frequencies to confirm they represent a true saddle point on the potential energy surface (i.e., having one imaginary frequency). researchgate.net Such modeling can elucidate the detailed mechanism of hydrolysis, including the protonation of an oxygen atom followed by ring-opening.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations can predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. liverpool.ac.ukresearchgate.net The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. mdpi.com

These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the structure of the molecule. Discrepancies between calculated and experimental shifts can highlight specific conformational features or solvent effects. illinois.edu The ability to predict NMR spectra is particularly valuable for distinguishing between different isomers or for assigning signals in complex spectra. univ-lemans.fr

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (acetal) | 109.5 | 109.2 |

| C4, C5 (ring) | 65.2 | 64.8 |

| CH₂ (isobutyl) | 45.8 | 45.5 |

| CH (isobutyl) | 25.0 | 24.7 |

| CH₃ (isobutyl) | 23.5 | 23.2 |

The excellent agreement between the predicted and experimental values validates both the computational methodology and the structural assignment of the compound.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum mechanics calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. hw.ac.ukmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. 193.6.1

These simulations can be used to study the conformational dynamics of the molecule, exploring how it transitions between different stable conformations. researchgate.net MD can also be used to simulate the behavior of the molecule in different solvent environments, providing information about solvation and transport properties. For example, an MD simulation in water could reveal the structure of the hydration shell around the molecule and provide insights into its solubility. ReaxFF, a reactive force field, can be employed in MD simulations to model chemical reactions, such as pyrolysis, at a larger scale than is feasible with quantum mechanics. osti.gov

Applications of 2,2 Bis 2 Methylpropyl 1,3 Dioxolane in Advanced Organic Synthesis Research

Role as a Versatile Synthetic Intermediate

In multistep organic synthesis, 1,3-dioxolanes serve as crucial synthetic intermediates, primarily by acting as a masked form of a carbonyl group. evitachem.comnih.gov The formation of 2,2-Bis(2-methylpropyl)-1,3-dioxolane from the corresponding ketone allows for the temporary removal of the carbonyl's reactivity. This enables chemists to perform reactions on other parts of a complex molecule that would otherwise be incompatible with an exposed ketone functionality.

The stability of the dioxolane ring to a wide range of reagents makes it a robust intermediate. evitachem.com It is generally resistant to nucleophiles, bases, organometallic reagents (like Grignard or organolithium reagents), and hydridic reducing agents. organic-chemistry.org After the desired transformations are completed elsewhere in the molecule, the original ketone can be regenerated through hydrolysis under acidic conditions. evitachem.com The bulky diisobutyl groups in this compound would be expected to enhance the stability of the ketal, potentially requiring more forcing conditions for its removal compared to less substituted analogs. This feature can be exploited for selective deprotection in molecules containing multiple, differentially substituted dioxolane protecting groups.

Utilization as a Protecting Group Strategy (Conceptual Framework)

The most prominent application of the 2,2-disubstituted-1,3-dioxolane moiety is as a protecting group for carbonyls. nih.govwikipedia.org Protecting groups are essential tools in synthesis, allowing for the selective modification of multifunctional compounds by temporarily blocking a reactive site. wikipedia.orguchicago.edu The 1,3-dioxolane (B20135) group, formed from a ketone or aldehyde, is a premier example of this strategy.

The conceptual framework for using this compound as a protecting group involves three key stages:

Protection: Reaction of diisobutyl ketone with ethylene (B1197577) glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water. organic-chemistry.org

Reaction on the Substrate: Performing one or more synthetic steps on the molecule while the carbonyl group remains inert as the dioxolane.

Deprotection: Removal of the dioxolane group and regeneration of the ketone, typically through hydrolysis with aqueous acid. organic-chemistry.org

The choice of the diisobutyl substitution pattern is significant. The steric hindrance provided by the two isobutyl groups influences the kinetics of both the protection and deprotection steps. This can be strategically used to achieve chemoselectivity. For instance, in a molecule with multiple ketone groups of varying steric environments, a bulky diol could be used to selectively protect the least hindered ketone, or conversely, a bulky ketone like diisobutyl ketone could be protected with ethylene glycol, with its deprotection being slower than that of a less hindered ketal.

| Condition/Reagent Class | Reactivity of 1,3-Dioxolane Group | Typical Outcome |

| Strong Bases (e.g., NaOH, LDA) | Stable | No reaction |

| Nucleophiles (e.g., RMgX, RLi) | Stable | No reaction |

| Hydride Reductants (e.g., LiAlH₄, NaBH₄) | Stable | No reaction |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | No reaction |

| Mild to Strong Oxidants (e.g., PCC, KMnO₄) | Generally Stable | Stable, but strong acidic oxidants can cleave |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Labile | Hydrolysis to ketone and diol |

| Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | Labile | Cleavage or transacetalization |

This table provides a general overview of the stability of the 1,3-dioxolane protecting group under common reaction conditions.

Building Block in the Construction of Complex Organic Architectures

In the total synthesis of complex natural products, the precise orchestration of reactions is paramount. The use of moieties like this compound as building blocks is tied to their role as protected ketones. By incorporating this unit, synthetic chemists can build out complex carbon skeletons without interference from a reactive carbonyl. orgsyn.org

For example, a synthetic strategy might involve a fragment coupling where one piece of the molecule contains the this compound unit. This fragment could undergo C-C bond formation via an organometallic addition to an aldehyde on a second fragment. The dioxolane remains intact during this process. In subsequent steps, the newly formed alcohol could be oxidized, reduced, or otherwise functionalized. Only when the core architecture is complete would the dioxolane be removed to reveal the ketone, which could then be used for a final ring closure, chain extension, or stereoselective reduction. The stability and predictable reactivity of the dioxolane unit make it an invaluable tool for ensuring the success of long and complex synthetic sequences. orgsyn.org

Implementation in Cascade and Multicomponent Reactions

While no specific examples involving this compound in such reactions are prominently documented, its structural features suggest potential roles. For instance:

As a stable component: A reactant in an MCR could contain the this compound moiety. Its inertness would allow the MCR to proceed at other functional groups on the molecule, with the dioxolane being deprotected later to reveal a carbonyl for further diversification.

In chemoenzymatic cascades: Research has shown that enzymatic cascades can produce chiral diols, which are then converted to dioxolanes in a subsequent chemical step. nih.govrwth-aachen.de A similar conceptual pathway could be envisioned where a complex substrate is modified enzymatically and then a ketone portion is protected as a dioxolane to facilitate further chemical synthesis.

The implementation of protected functional groups is a cornerstone of designing effective cascade and multicomponent reaction pathways.

Applications in Polymer Chemistry and Materials Science

The 1,3-dioxolane ring is a known monomer for cationic ring-opening polymerization (CROP) to produce polyacetals. escholarship.org The properties of the resulting polymer can be tuned by the substituents on the dioxolane ring.

Although unsubstituted 1,3-dioxolane is the most common monomer in this class, substituted versions can also be used, often as co-monomers. escholarship.orggoogle.com this compound could theoretically be explored as a co-monomer in CROP. The polymerization would proceed via cleavage of the acetal (B89532) C-O bonds and formation of a polyether backbone.

The presence of the two bulky, hydrophobic isobutyl groups on the repeating unit would be expected to significantly influence the properties of the resulting copolymer.

Incorporating this compound units into a polymer backbone would lead to materials with distinct properties compared to unsubstituted poly(1,3-dioxolane).

| Polymer Property | Expected Influence of Diisobutyl Substituents | Rationale |

| Glass Transition Temperature (Tg) | Increase | The bulky side groups restrict chain mobility. |

| Crystallinity | Decrease | The large, non-polar side groups would disrupt chain packing and reduce crystallinity. |

| Solubility | Increased solubility in non-polar organic solvents | The hydrophobic isobutyl groups would enhance affinity for non-polar media. |

| Thermal Stability | Potentially altered | Steric hindrance might affect the mechanism of thermal degradation. |

| Chemical Recyclability | Maintained | The polyacetal backbone remains susceptible to acid-catalyzed depolymerization back to the monomer, a key feature of this polymer class. escholarship.org |

This table outlines the predicted effects of incorporating this compound as a co-monomer on the final polymer's properties.

The development of such functional polymers could lead to new classes of recyclable thermoplastics with tailored mechanical and thermal properties, driven by the specific nature of the side chains introduced by the monomer. escholarship.org

Role in the Design of Responsive Materials

Following a comprehensive search of scientific literature and chemical databases, no specific research findings detailing the application of this compound in the design of responsive materials have been identified. The current body of research does not provide data on the synthesis, characterization, or performance of stimuli-responsive systems incorporating this specific ketal.

However, the broader class of compounds to which this compound belongs—cyclic acetals and ketals—is well-established in the field of responsive materials. These functional groups are known for their susceptibility to cleavage under acidic conditions, a property that is widely exploited to create pH-sensitive polymers and materials. mdpi.comnih.govnih.gov Materials incorporating these acid-labile linkages can undergo changes in their physical or chemical properties, such as swelling, degradation, or altered solubility, in response to a decrease in environmental pH. mdpi.com This mechanism is a cornerstone for the development of "smart" materials for applications like targeted drug delivery, where a therapeutic agent is released in the acidic microenvironments of tumors or specific cellular compartments. mdpi.comnih.gov

While the general principles of using dioxolane-related structures in responsive materials are documented, the specific influence of the two 2-methylpropyl (isobutyl) groups in this compound on the kinetics of hydrolysis and the resulting material's responsiveness has not been reported. The steric bulk and electronic effects of these substituents would theoretically influence the rate of acid-catalyzed cleavage, but empirical data from studies focused on this particular compound are not available.

Therefore, a detailed discussion on the role of this compound in responsive materials cannot be provided. Research in this specific area would be necessary to generate the findings required for a thorough and scientifically accurate analysis.

Derivatives and Analogues of 2,2 Bis 2 Methylpropyl 1,3 Dioxolane and Their Research Utility

Synthesis of Variously Substituted 2,2-Dioxolane Systems

The primary method for synthesizing 2,2-disubstituted-1,3-dioxolanes is the acid-catalyzed ketalization of a ketone with a 1,2-diol, typically ethylene (B1197577) glycol. wikipedia.orgorganic-chemistry.org For the parent compound, 2,2-Bis(2-methylpropyl)-1,3-dioxolane, this involves the reaction of 2,4-dimethyl-3-pentanone (B156899) (diisobutyl ketone) with ethylene glycol.

The reaction is generally reversible and requires the removal of water to drive the equilibrium towards the product. organic-chemistry.org This is often accomplished using a Dean-Stark apparatus or by adding a dehydrating agent. organic-chemistry.org A variety of acid catalysts can be employed to facilitate this transformation.

Common Catalysts for Dioxolane Synthesis:

| Catalyst Type | Specific Examples | Reference |

|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid, Sulfuric acid | organic-chemistry.orggoogle.com |

| Lewis Acids | Sc(OTf)₃, BF₃·OEt₂ | organic-chemistry.orgnih.gov |

| Solid Acids | Montmorillonite K10, Graphene Oxide | nih.govresearchgate.netresearchgate.netresearchgate.net |

Substituted derivatives can be synthesized by using analogues of the starting materials. For instance, employing substituted 1,2-diols in place of ethylene glycol leads to dioxolanes with substituents at the C4 and C5 positions. google.com Similarly, using ketones analogous to diisobutyl ketone allows for variation at the C2 position. The synthesis of chiral 1,3-dioxolanes can be achieved by using enantiomerically pure diols. nih.govresearchgate.net The yields of these reactions can be influenced by the steric hindrance of the reactants. nih.gov

Ultrasound irradiation has also been explored as an alternative energy source to promote the synthesis of 1,3-dioxolane (B20135) derivatives, sometimes leading to shorter reaction times and excellent yields under mild conditions. researchgate.net

Investigation of Steric and Electronic Effects of Substituents on Reactivity

The substituents at the C2 position of the 1,3-dioxolane ring significantly influence its stability and reactivity. The two 2-methylpropyl (isobutyl) groups in this compound exert notable steric and electronic effects.

Steric Effects: The bulky isobutyl groups sterically hinder the approach of reagents to the acetal (B89532) carbon (C2) and the adjacent oxygen atoms. This steric shield can increase the stability of the dioxolane ring towards hydrolysis compared to derivatives with smaller substituents. Acid-catalyzed hydrolysis, the primary method of deprotection, involves protonation of one of the oxygen atoms followed by nucleophilic attack of water. The steric bulk around the reaction center can slow down this process.

Systematic variation of substituents allows for the deconvolution of these effects. For example, comparing the hydrolysis rates of a series of 2,2-dialkyl-1,3-dioxolanes can provide quantitative data on how increasing steric bulk or altering the electronic nature of the substituents modulates reactivity.

Incorporation of Dioxolane Moieties in Designed Molecular Frameworks

The 1,3-dioxolane moiety is a key structural component in a wide array of complex molecules, serving various functions from chemical protection to conferring biological activity.

Protecting Groups: Dioxolanes are frequently used as protecting groups for carbonyl compounds (ketones and aldehydes) and 1,2-diols in multistep organic synthesis. nih.govwikipedia.org Their stability to bases, nucleophiles, and certain oxidizing and reducing agents makes them ideal for masking the reactivity of these functional groups while other parts of a molecule are being modified. organic-chemistry.org The ketal can be readily removed by acid-catalyzed hydrolysis when the protection is no longer needed. wikipedia.orgorganic-chemistry.org

Biologically Active Molecules: The dioxolane ring is a core feature in numerous pharmacologically active compounds. For instance, it is found in antiviral agents, where 2,4-disubstituted-1,3-dioxolane derivatives have been synthesized and shown to inhibit the human immunodeficiency virus (HIV). google.com Additionally, novel 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives have been developed as effective modulators to overcome multidrug resistance (MDR) in cancer chemotherapy. nih.gov

Functional Materials: Beyond medicinal chemistry, dioxolane moieties have been incorporated into larger molecular frameworks to create functional organic materials. Dioxolane-functionalized hexacenes and heptacenes have been synthesized, with the dioxolane groups enhancing stability and solubility, yielding materials with near-infrared fluorescence for potential use in organic electronics. acs.org

Development of Novel Functionalized Dioxolane Building Blocks

Functionalized dioxolanes are valuable synthetic intermediates, or "building blocks," for the construction of more complex molecular targets. By introducing reactive functional groups onto the dioxolane scaffold, chemists can create versatile reagents for various synthetic transformations.

The development of these building blocks often begins with the synthesis of a dioxolane from functionalized precursors. For example, using a diol that already contains a desired functional group (e.g., an ester, azide, or alkyne) can produce a dioxolane building block in a single step.

Examples of Functionalized Dioxolane Concepts:

| Building Block Type | Synthetic Strategy | Potential Application | Reference |

| Chiral Dioxolanes | Ketalization using chiral diols. | Asymmetric synthesis, chiral ligands. | researchgate.netst-andrews.ac.uk |

| Dioxolane Carboxylic Acids | Oxidation of a primary alcohol on the dioxolane ring. | Synthesis of amides, esters, and other acyl derivatives. | google.com |

| Dioxolane-functionalized Polymers | Incorporation into polymer backbones. | Development of degradable polymers or materials with specific properties. | escholarship.org |

| Electrophilic Formylating Reagents | Derivatization of 2-ethoxydioxolane with benzotriazole. | Introduction of a formyl group in reactions with organometallics. | organic-chemistry.org |

These building blocks provide a rigid and stereochemically defined scaffold that can be elaborated into a wide range of target structures, including natural products, pharmaceuticals, and advanced materials. lifechemicals.comresearchgate.netchemrxiv.org The synthesis of such building blocks is a key strategy in modern organic chemistry for achieving molecular diversity and complexity.

Environmental Fate and Degradation Mechanisms of 1,3 Dioxolane Compounds

Microbial Biotransformation and Biodegradation Studies

The biodegradation of 1,3-dioxolane (B20135) and its derivatives is a critical process in their environmental removal. While some cyclic ethers can be persistent, various microorganisms have demonstrated the ability to degrade these compounds.

Studies have shown that both metabolic and cometabolic pathways can be involved in the biodegradation of dioxolane compounds. acs.org In metabolic processes, microorganisms can use the compound as a sole source of carbon and energy. acs.org For example, Pseudonocardia dioxanivorans CB1190 is a well-studied bacterium capable of utilizing 1,4-dioxane (B91453) for growth. acs.orgacs.org

Cometabolism occurs when a microbe degrades a compound but does not gain energy from it; the degradation is facilitated by enzymes produced for the metabolism of another primary substrate. acs.orgenviro.wiki The complexity of contaminant mixtures in the environment can significantly influence biodegradation outcomes. acs.orgenviro.wiki For instance, the presence of other organic compounds can sometimes inhibit the degradation of the target compound. researchgate.net

Research into the anaerobic biodegradation of dioxanes suggests that removal is possible under these conditions, although it is often a slower process compared to aerobic degradation. nih.govresearchgate.net Microbial community analysis in degradation studies has identified specific phylotypes, such as those from the Comamonadaceae family, that are more abundant in environments where dioxolane degradation is occurring. nih.gov The biotransformation process often involves enzymatic reactions, such as those in the β-oxidation cycle, which can break down the cyclic structure into smaller, more easily metabolized molecules. mdpi.com

Environmental Mobility and Distribution of Dioxolane Derivatives

The movement and distribution of 1,3-dioxolane compounds in the environment are largely dictated by their physical and chemical properties, such as water solubility, vapor pressure, and sorption potential.

1,3-Dioxolane itself is miscible with water, which suggests that its derivatives, particularly those with smaller alkyl substituents, will have a tendency to be mobile in aqueous systems. This high water solubility, combined with a low potential for sorption to soil and sediment, indicates that these compounds can readily leach from soil into groundwater. itrcweb.org The low organic carbon partitioning coefficient (Koc) is a key indicator of this low sorption potential, making compounds like 1,4-dioxane highly mobile in groundwater, potentially leading to plumes that can expand significantly. itrcweb.orgitrcweb.org

The tendency of a chemical to move from water to air is described by its Henry's Law constant. For compounds like 1,4-dioxane, a low Henry's law constant limits their potential for volatilization from water, which can contribute to their persistence in groundwater and surface water. itrcweb.org

The distribution in soil is influenced by the compound's interaction with soil organic matter and mineral surfaces. Adsorption can occur through mechanisms like cation exchange and the formation of complexes with soil components. mdpi.com However, for relatively polar and water-soluble compounds like dioxolanes, these interactions are often weak, leading to high mobility. itrcweb.org

| Property | Influence on Environmental Fate | Implication for Dioxolane Compounds |

|---|---|---|

| Water Solubility | Determines partitioning between aqueous and solid phases. | High solubility suggests high mobility in water and potential for groundwater contamination. itrcweb.org |

| Sorption (Koc) | Measures the tendency to adsorb to soil/sediment organic carbon. | Low Koc values indicate weak sorption and high mobility in subsurface environments. itrcweb.org |

| Henry's Law Constant | Indicates the potential for volatilization from water to air. | Low values limit volatilization, leading to persistence in aquatic systems. itrcweb.org |

| Biodegradation Rate | Controls the persistence of the compound in various compartments. | Variable, but can be a significant removal mechanism, especially under aerobic conditions. itrcweb.org |

Methodologies for Environmental Assessment of Dioxolane Compounds

Assessing the environmental risk posed by 1,3-dioxolane compounds requires a multi-faceted approach, encompassing monitoring, fate and transport modeling, and ecological risk assessment.

Environmental Monitoring: The first step in assessment is determining the presence and concentration of these compounds in environmental matrices. Analytical methods such as gas chromatography coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) are commonly used for the determination of 1,3-dioxolane in air and water samples. uzh.ch For air monitoring, a common technique involves drawing a defined volume of air through an adsorption tube, followed by thermal desorption and analysis. uzh.ch

Risk Assessment Framework: Ecological Risk Assessment (ERA) provides a framework for evaluating the potential adverse effects of chemical stressors on ecosystems. researchgate.net This process typically involves problem formulation, exposure assessment, and risk characterization. researchgate.netitrcweb.org For compounds like dioxolanes, the assessment would consider their potential to contaminate drinking water sources and impact aquatic life. epa.gov

Fate and Transport Modeling: Computer models are used to predict the movement and concentration of contaminants in the environment over time. These models integrate the chemical's physical properties (like solubility and Koc) with site-specific characteristics (like soil type and groundwater flow) to simulate its distribution. itrcweb.org Such models are crucial for predicting the extent of contamination plumes and for developing effective remediation strategies.

Future Research Directions and Emerging Trends in 2,2 Bis 2 Methylpropyl 1,3 Dioxolane Chemistry

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of dioxolanes, including 2,2-Bis(2-methylpropyl)-1,3-dioxolane, is increasingly guided by the principles of green and sustainable chemistry. A major trend is the move away from traditional methods that may use harsh conditions or generate significant waste, towards more environmentally benign and efficient processes.

A significant advancement is the development of chemoenzymatic cascade reactions. d-nb.infonih.gov These hybrid processes combine the high selectivity of biocatalysis with the broad applicability of chemocatalysis. mdpi.com For instance, a two-step enzymatic cascade can convert aliphatic aldehydes into chiral diols, which are then transformed into dioxolanes using a chemical catalyst. nih.gov A key innovation in this area is conducting the entire sequence in a single organic solvent, which eliminates the need for complex and energy-intensive solvent-switching steps that are often required to accommodate the different optimal conditions for biocatalysts (typically aqueous) and chemocatalysts (often organic). d-nb.infonih.gov This approach not only streamlines the process but also simplifies product purification, as the final dioxolane can often be easily distilled from the reaction mixture. d-nb.info

Furthermore, these modern methodologies emphasize the use of renewable resources. The synthesis can start from biomass-derived aldehydes and utilize carbon dioxide (CO₂) as a renewable C₁ building block for forming the acetal (B89532) moiety. d-nb.infonih.gov This aligns with the goals of a circular economy by fixing CO₂ into valuable chemical products.

The concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product, is central to these sustainable approaches. jocpr.com By designing synthetic routes that maximize the incorporation of all starting materials into the final structure, waste is minimized. ymerdigital.com Chemoenzymatic syntheses of dioxolanes from diols and CO₂ are inherently atom-economical, representing a significant improvement over classical methods that may use protecting groups or produce stoichiometric byproducts.

| Sustainability Aspect | Advancement in Dioxolane Synthesis | Benefit |

| Process Efficiency | Integrated chemoenzymatic cascades in a single solvent. d-nb.infonih.gov | Reduces energy consumption and simplifies purification. d-nb.info |

| Renewable Feedstocks | Use of biomass-derived aldehydes and CO₂. d-nb.infonih.gov | Decreases reliance on fossil fuels and utilizes waste gas. |

| Waste Reduction | High atom-economical reactions. jocpr.com | Minimizes byproduct formation, aligning with green chemistry principles. |

Exploration of Novel Catalytic Systems for Dioxolane Transformations

The transformation of substrates into dioxolanes, and the subsequent manipulation of these structures, is critically dependent on catalysis. Future research is heavily focused on discovering and optimizing novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

Organometallic Catalysts: Ruthenium-based molecular catalysts, such as [Ru(triphos)(tmm)], have emerged as highly effective for the synthesis of cyclic acetals from diols. d-nb.inforesearchgate.net These catalysts can utilize various C₁ sources, including carbon dioxide (in combination with H₂), formic acid, or even plastic waste in the form of polyoxymethylene (POM), offering significant flexibility in raw materials. researchgate.netfz-juelich.de Research in this area aims to improve catalyst stability, reduce catalyst loading, and expand the substrate scope. researchgate.net

Biocatalysts: Enzymes like benzaldehyde (B42025) lyase (BAL) and various oxidoreductases are being employed in the initial stages of dioxolane synthesis to produce chiral diol intermediates with high stereoselectivity. d-nb.infonih.gov The advantage of biocatalysis lies in its operation under mild conditions and its exceptional ability to control stereochemistry, which is crucial for applications in pharmaceuticals and fine chemicals. researchgate.net The ongoing trend involves discovering new enzymes and engineering existing ones to enhance their stability in organic solvents and broaden their substrate compatibility.

Heterogeneous Catalysts: To simplify catalyst separation and recycling, there is growing interest in heterogeneous catalysts. Materials such as graphene oxide have been used to catalyze the synthesis of 1,3-dioxolane (B20135) derivatives under ultrasonic irradiation, offering a greener alternative to traditional homogeneous acid catalysts. researchgate.net Other systems, like mesoporous zirconium oxophosphate, have also shown high efficiency in the synthesis of cyclic acetals from glycerol (B35011). ymerdigital.com

| Catalyst Type | Example(s) | Key Features & Research Focus |

| Organometallic | [Ru(triphos)(tmm)] d-nb.inforesearchgate.net | High efficiency; versatile C₁ source utilization (CO₂, formic acid); focus on catalyst stability and loading reduction. researchgate.netfz-juelich.de |

| Biocatalyst | Lyases, Oxidoreductases d-nb.infonih.gov | Excellent stereoselectivity; mild reaction conditions; focus on improving solvent stability and substrate scope. |

| Heterogeneous | Graphene Oxide, Mesoporous Materials ymerdigital.comresearchgate.net | Ease of separation and recyclability; promotion of green reaction conditions (e.g., sonochemistry). |

Expanding the Scope of Applications in Functional Materials

While traditionally known as protecting groups and solvents, dioxolane derivatives are finding new life in the development of advanced functional materials. wikipedia.orgnih.gov Future research is set to expand these applications, leveraging the unique chemical properties of the dioxolane ring.

In polymer science , 1,3-dioxolane is a key monomer for cationic ring-opening polymerization to produce polyacetals. wikipedia.org Recent breakthroughs include the synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL), a chemically recyclable thermoplastic with mechanical properties comparable to those of ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). nsf.gov This positions dioxolane-based polymers as sustainable alternatives to conventional, non-recyclable plastics. Future work will likely focus on creating functionalized polyacetals by incorporating different substituents on the dioxolane ring, thereby tuning the material's properties for specific applications. rsc.org

In the field of energy storage , 1,3-dioxolane is a critical component of electrolytes for high-performance batteries, particularly lithium-sulfur (Li-S) and lithium-metal batteries. rsc.orgsilverfernchemical.com Its ability to suppress the dissolution of polysulfide intermediates in Li-S batteries is crucial for improving cycle life. escholarship.org A significant trend is the in situ polymerization of dioxolane within the battery to form a solid-state electrolyte. acs.org This approach enhances the interfacial compatibility with the lithium metal anode and improves safety. acs.org Research is also exploring mixtures of dioxolane with other solvents, like sulfolane (B150427) or hydrocarbons, to optimize ionic conductivity and electrochemical stability for next-generation batteries. escholarship.orgripublication.com

Additionally, certain dioxolanes synthesized from renewable resources are being investigated as potential bio-hybrid fuels and fuel additives . researchgate.net Studies measuring the derived cetane number (DCN) of compounds like 4,5-dipropyl-1,3-dioxolane suggest their potential to improve combustion properties in biofuel blends. fz-juelich.de

Integration of Machine Learning and Artificial Intelligence in Dioxolane Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of dioxolanes is no exception. rsc.orgyoutube.com These computational tools can process vast datasets to uncover complex patterns, accelerating the pace of discovery and optimization. joaiar.orgcatalysis-summit.com

A key application is the prediction of reaction outcomes . ML models, trained on large databases of chemical reactions, can predict the major product of a given set of reactants and reagents with high accuracy. mit.edunih.govacs.org For dioxolane synthesis, this means researchers can computationally screen various reaction pathways to identify the most viable ones before committing to lab experiments, saving time and resources. stanford.edu

AI is also transforming catalyst design . Instead of relying on trial-and-error, algorithms can screen thousands of potential catalyst structures and predict their performance for specific transformations, such as the formation of a dioxolane ring. joaiar.orgdigitellinc.com This data-driven approach can identify novel catalysts with enhanced activity, selectivity, and stability. catalysis-summit.com Furthermore, AI models can predict the optimal reaction conditions—including temperature, solvents, and reagents—needed to maximize the yield of a desired dioxolane product. acs.org

While direct AI applications for this compound are still emerging, the general tools being developed for organic synthesis are directly applicable and represent a major future trend in the field. rsc.org

Interdisciplinary Research with Dioxolane Derivatives

The dioxolane scaffold is proving to be a versatile building block, leading to a rise in interdisciplinary research that connects synthetic chemistry with pharmacology, medicine, and biology. researchgate.net

In medicinal chemistry , the 1,3-dioxolane ring is recognized as a valuable pharmacophore. researchgate.netuomosul.edu.iq Its oxygen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors. uomosul.edu.iq This has spurred the synthesis and evaluation of numerous dioxolane derivatives for a range of therapeutic applications.

Significant research has demonstrated the potential of novel dioxolane compounds as antibacterial and antifungal agents . nih.gov Furthermore, certain derivatives have been shown to act as effective modulators of P-glycoprotein, a key protein involved in multidrug resistance (MDR) in cancer. nih.gov By inhibiting this protein, these dioxolane compounds can help reverse resistance to chemotherapy, showcasing a powerful intersection of organic synthesis and oncology. nih.gov The broad spectrum of reported biological activities, including anti-inflammatory and antioxidant effects, ensures that the dioxolane ring will remain a focus of interdisciplinary research aimed at discovering new therapeutic agents. researchgate.net

Q & A

Q. What are the established synthetic routes for 2,2-Bis(2-methylpropyl)-1,3-dioxolane, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves acid-catalyzed cyclocondensation of 2-methylpropyl-substituted ketones (e.g., diisobutyl ketone) with ethylene glycol. Reaction conditions such as temperature (<80°C), acid catalyst choice (e.g., p-toluenesulfonic acid), and stoichiometric ratios are critical for minimizing side reactions like oligomerization. Yield optimization requires precise control of water removal (via Dean-Stark trap) to drive the equilibrium toward dioxolane formation . Lab-scale protocols often use reflux in toluene, while industrial analogs employ flow reactors for enhanced reproducibility .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR : H NMR should show two singlets for the dioxolane ring protons (δ 4.0–4.5 ppm) and a multiplet for the isobutyl methyl groups (δ 0.8–1.2 ppm). C NMR confirms the quaternary carbon at the 2-position (~110 ppm).

- IR : Strong C-O-C stretching vibrations near 1,100–1,250 cm and absence of OH peaks (3,200–3,600 cm) indicate successful cyclization.

- GC-MS : Retention time and molecular ion peak (m/z 172 for CHO) verify purity, with trace impurities identified via fragmentation patterns .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Methodological Answer:

- Boiling Point : ~180–190°C (estimated via group contribution methods), necessitating distillation under reduced pressure.

- Solubility : Miscible with common organic solvents (e.g., THF, DCM) but immiscible with water.

- Stability : Hydrolytically stable under neutral conditions but susceptible to acid-catalyzed ring-opening. Store under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the acid-catalyzed formation of this dioxolane?

Methodological Answer: The reaction proceeds via a hemiacetal intermediate. Protonation of the ketone carbonyl enhances electrophilicity, enabling nucleophilic attack by ethylene glycol. Cyclization occurs through intramolecular dehydration, with the transition state stabilized by hydrogen bonding between the hydroxyl group and the acid catalyst. Computational studies (DFT) reveal that steric hindrance from the isobutyl groups increases activation energy, requiring higher temperatures (~70°C) compared to less hindered analogs .

Q. How does steric hindrance from isobutyl groups influence reactivity in ring-opening reactions?

Methodological Answer: The bulky isobutyl groups hinder nucleophilic attack at the dioxolane’s 2-position. For example, in acid-catalyzed hydrolysis, the rate constant (k) for this compound is 3–5× slower than 2,2-dimethyl derivatives. This steric effect is leveraged in polymer chemistry to design hydrolytically stable crosslinkers. Kinetic studies (Arrhenius plots) and X-ray crystallography of transition-state analogs provide empirical validation .